4-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves several steps. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing high yields of similar compounds . This method typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications. It has been studied for its potential as an antioxidant and anxiolytic agent . The compound has shown promising results in binding to the benzodiazepine binding site on GABA A receptors, which are involved in the regulation of anxiety and stress responses .
Mechanism of Action
The mechanism of action of 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and producing anxiolytic effects . This mechanism is similar to that of other benzodiazepine derivatives, which are commonly used as anxiolytic and sedative agents .
Comparison with Similar Compounds
Similar compounds to 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid include other dibenzo[b,e][1,4]diazepine derivatives such as 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone . These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C30H28N2O5 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[6-(3-methoxyphenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H28N2O5/c1-37-22-11-7-10-20(16-22)30-29-24(17-21(18-26(29)33)19-8-3-2-4-9-19)31-23-12-5-6-13-25(23)32(30)27(34)14-15-28(35)36/h2-13,16,21,30-31H,14-15,17-18H2,1H3,(H,35,36) |
InChI Key |
DYSRQKPJDLJHSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origin of Product |
United States |
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